2,6-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
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Overview
Description
2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with methoxy groups at the 2 and 6 positions, and a 5-nitro-1,3-thiazol-2-yl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2,6-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 5-nitro-1,3-thiazol-2-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as considerations for cost-effectiveness and environmental impact, are crucial. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,6-dimethoxy-N~1~-(5-amino-1,3-thiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a pyrrole group instead of a nitro group.
N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Similar benzamide core with different substituents on the thiazole ring.
Uniqueness
2,6-DIMETHOXY-N~1~-(5-NITRO-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11N3O5S |
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Molecular Weight |
309.30 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H11N3O5S/c1-19-7-4-3-5-8(20-2)10(7)11(16)14-12-13-6-9(21-12)15(17)18/h3-6H,1-2H3,(H,13,14,16) |
InChI Key |
HWYJVLHSIKGBNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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